molecular formula C14H18N2O3S B8035826 Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate

Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate

Cat. No.: B8035826
M. Wt: 294.37 g/mol
InChI Key: OAOSXODRWGDDCV-UHFFFAOYSA-N
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Description

Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate is an organic compound with the chemical formula C14H18N2O3S. It is commonly used in organic synthesis and serves as a reagent, catalyst, or intermediate in various chemical reactions. This compound is known for its stability and solubility in water and organic solvents, making it a versatile tool in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate typically involves the reaction of 4-dimethylaminopyridine with p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then isolated by crystallization or precipitation.

Reaction Scheme:

4-Dimethylaminopyridine+p-Toluenesulfonic acidThis compound\text{4-Dimethylaminopyridine} + \text{p-Toluenesulfonic acid} \rightarrow \text{this compound} 4-Dimethylaminopyridine+p-Toluenesulfonic acid→this compound

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization processes to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate has numerous applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and acylation.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate exerts its effects involves its ability to act as a nucleophilic catalyst. The pyridine nitrogen can donate electron density, facilitating various chemical transformations. This nucleophilic property allows it to activate electrophiles and stabilize transition states, thereby accelerating reaction rates.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A closely related compound used as a catalyst in similar reactions.

    Pyridine: A simpler analog that lacks the dimethylamino group but shares the pyridine ring structure.

    N-Methylpyridinium: Another related compound with a methyl group instead of the dimethylamino group.

Uniqueness

Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate is unique due to its combined properties of high nucleophilicity and solubility in both water and organic solvents. This makes it more versatile compared to simpler analogs like pyridine or N-methylpyridinium, which may not offer the same catalytic efficiency or solubility profile.

Properties

IUPAC Name

dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C7H8O3S/c1-9(2)7-3-5-8-6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOSXODRWGDDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+](C)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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